REACTION_CXSMILES
|
Br[CH2:2][C:3]1[C:8]([I:9])=[CH:7][CH:6]=[C:5]([Cl:10])[N:4]=1.C([O-])([O-])=[O:12].[Ca+2]>O1CCOCC1.O>[Cl:10][C:5]1[N:4]=[C:3]([CH2:2][OH:12])[C:8]([I:9])=[CH:7][CH:6]=1.[Cl:10][C:5]1[N:4]=[C:3]([CH3:2])[C:8]([I:9])=[CH:7][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrCC1=NC(=CC=C1I)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Resulting
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
After complete consumption of starting material, reaction mixture
|
Type
|
FILTRATION
|
Details
|
filtered through celite bed over Buchner funnel
|
Type
|
WASH
|
Details
|
Celite bed was washed with EtOAc (2×100 mL)
|
Type
|
WASH
|
Details
|
Combined filtrate was washed with water (100 mL) and aqueous sodium bicarbonate (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford brown solid (21 g, crude)
|
Type
|
CUSTOM
|
Details
|
Crude was purified by column chromatography
|
Type
|
WASH
|
Details
|
Desired compound was eluted at 20% EtOAc in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)CO)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 18% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[CH2:2][C:3]1[C:8]([I:9])=[CH:7][CH:6]=[C:5]([Cl:10])[N:4]=1.C([O-])([O-])=[O:12].[Ca+2]>O1CCOCC1.O>[Cl:10][C:5]1[N:4]=[C:3]([CH2:2][OH:12])[C:8]([I:9])=[CH:7][CH:6]=1.[Cl:10][C:5]1[N:4]=[C:3]([CH3:2])[C:8]([I:9])=[CH:7][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrCC1=NC(=CC=C1I)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Resulting
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
After complete consumption of starting material, reaction mixture
|
Type
|
FILTRATION
|
Details
|
filtered through celite bed over Buchner funnel
|
Type
|
WASH
|
Details
|
Celite bed was washed with EtOAc (2×100 mL)
|
Type
|
WASH
|
Details
|
Combined filtrate was washed with water (100 mL) and aqueous sodium bicarbonate (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford brown solid (21 g, crude)
|
Type
|
CUSTOM
|
Details
|
Crude was purified by column chromatography
|
Type
|
WASH
|
Details
|
Desired compound was eluted at 20% EtOAc in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)CO)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 18% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |